molecular formula C14H12O4S B458981 4-formylphenyl phenylmethanesulfonate CAS No. 62162-76-9

4-formylphenyl phenylmethanesulfonate

Cat. No.: B458981
CAS No.: 62162-76-9
M. Wt: 276.31g/mol
InChI Key: FOMIWSUBUKVBNV-UHFFFAOYSA-N
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Description

4-formylphenyl phenylmethanesulfonate is an organic compound with the molecular formula C14H12O4S It is characterized by the presence of a sulfonate ester group and an aromatic aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-formylphenyl phenylmethanesulfonate can be synthesized through the esterification of phenylmethanesulfonic acid with 4-formylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxymethylphenylmethanesulfonic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-formylphenyl phenylmethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formylphenyl phenylmethanesulfonate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester group can participate in ionic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

4-formylphenyl phenylmethanesulfonate can be compared with other similar compounds such as:

    Phenylmethanesulfonic Acid, 4-hydroxyphenyl Ester: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Phenylmethanesulfonic Acid, 4-nitrophenyl Ester: Contains a nitro group instead of an aldehyde, leading to different reactivity and applications.

    Phenylmethanesulfonic Acid, 4-methylphenyl Ester:

This compound stands out due to the presence of both the aldehyde and sulfonate ester groups, providing a unique combination of reactivity and functionality.

Properties

CAS No.

62162-76-9

Molecular Formula

C14H12O4S

Molecular Weight

276.31g/mol

IUPAC Name

(4-formylphenyl) phenylmethanesulfonate

InChI

InChI=1S/C14H12O4S/c15-10-12-6-8-14(9-7-12)18-19(16,17)11-13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

FOMIWSUBUKVBNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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